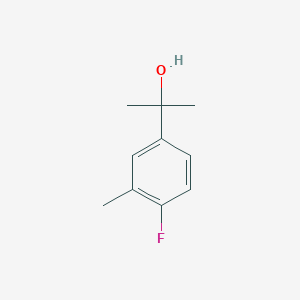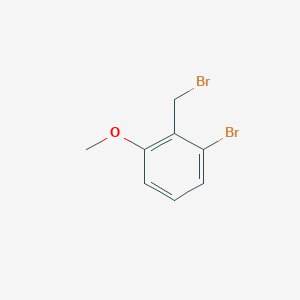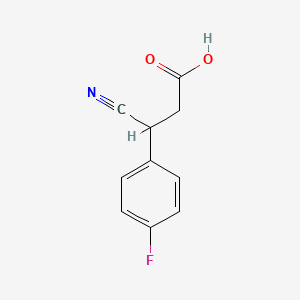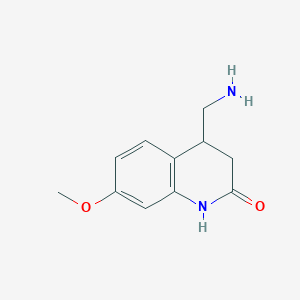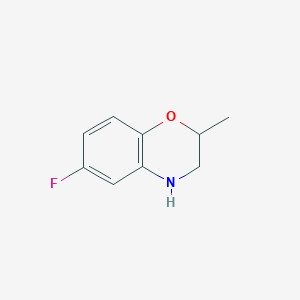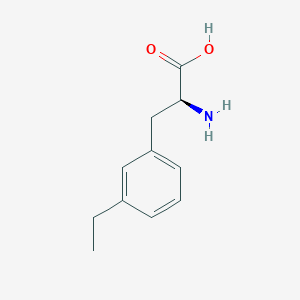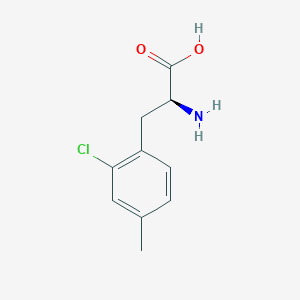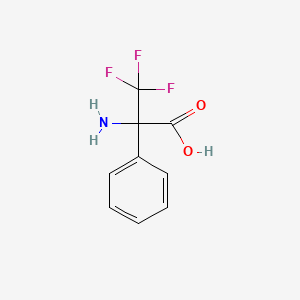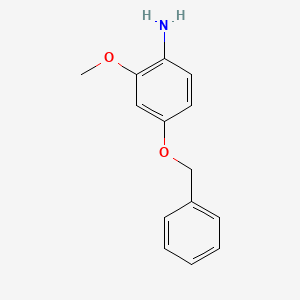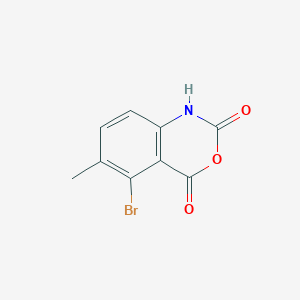![molecular formula C8H10BFO3 B3039762 [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid CAS No. 1313738-12-3](/img/structure/B3039762.png)
[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid
Overview
Description
“[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid” is a chemical compound with the linear formula FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 . It is also known by other names such as 3-Fluoro-4-methoxybenzeneboronic acid, 3-Fluoro-4-methyloxyphenylboronic acid, and 4-Methoxy-3-fluorophenylboronic acid .
Molecular Structure Analysis
The molecular structure of “[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid” is represented by the formula FC6H3(OCH3)B(OH)2 . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a phenyl ring, which also carries a fluoro (F) and a methoxymethyl (OCH3) substituent .Chemical Reactions Analysis
Boronic acids, including “[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid”, are known to participate in various types of chemical reactions. They are particularly known for their role in the Suzuki coupling, a type of palladium-catalyzed cross coupling reaction . They can also participate in other reactions such as arylation reactions .Physical And Chemical Properties Analysis
“[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid” is a powder with an assay of ≥95% . Its melting point is between 206-211 °C .Scientific Research Applications
Suzuki–Miyaura Coupling
“[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid” can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including “[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid”, have been utilized in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .
Biological Labelling
Boronic acids have been used for biological labelling . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
Protein Manipulation and Modification
“[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid” can be used for protein manipulation and modification . The interaction of boronic acids with proteins allows for their manipulation and cell labelling .
Separation Technologies
Boronic acids have been used in separation technologies . They have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . They have been used for electrophoresis of glycated molecules and are crucial in carbohydrate chemistry and glycobiology .
Mechanism of Action
Target of Action
The primary target of [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, the compound’s bioavailability might be influenced by its stability in aqueous environments .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is a key step in the synthesis of various organic compounds .
Action Environment
The action of [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is influenced by environmental factors such as the presence of a metal catalyst (like palladium) and the reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, making it suitable for use under a variety of SM coupling conditions .
properties
IUPAC Name |
[3-fluoro-4-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(9(11)12)4-8(6)10/h2-4,11-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLUSKRGWJLDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)COC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3039682.png)

